molecular formula C15H13N3O2S B2969016 N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide CAS No. 543708-40-3

N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide

Cat. No.: B2969016
CAS No.: 543708-40-3
M. Wt: 299.35
InChI Key: GFQWBEBKQRMOOV-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide is a compound that belongs to the class of quinoline-derived sulfonamides. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a quinoline ring system substituted with a sulfonamide group and a pyridin-2-ylmethyl moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with pyridin-2-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or acetonitrile, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions to proceed efficiently.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, potentially disrupting their normal functions. The metal complexes of the compound have been shown to mediate the production of reactive oxygen species (ROS), leading to DNA cleavage and cytotoxic effects on cancer cells . The molecular targets and pathways involved include DNA binding sites and protein active sites, where the compound or its complexes can exert their effects.

Comparison with Similar Compounds

N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide can be compared with other quinoline-derived sulfonamides and related compounds:

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-21(20,18-11-13-7-1-2-9-16-13)14-8-3-5-12-6-4-10-17-15(12)14/h1-10,18H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQWBEBKQRMOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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